1-[Chloro(phenyl)acetyl]piperidine

Medicinal Chemistry Lipophilicity Optimization SAR Studies

This 1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) is a distinct N-chloro(phenyl)acetyl piperidine scaffold proven for antibacterial, antifungal, and nAChR agonist activity. Its unique stereoelectronic profile enables conformational dynamics studies. Supplied at ≥95% purity with defined storage (2-8°C, light-protected), it's ideal for medchem, chemical biology, and analytical method development. Non-substitutable vs positional isomers like CAS 19202-18-7. Order now for target-focused R&D.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
CAS No. 18504-70-6
Cat. No. B102386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Chloro(phenyl)acetyl]piperidine
CAS18504-70-6
SynonymsEthanone,2-chloro-2-phenyl-1-(1-piperidinyl)-
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl
InChIInChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2
InChIKeyACZICANKVRIYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6): Core Chemical and Structural Properties for Research Sourcing


1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) is a synthetic organic compound belonging to the piperidine class of heterocyclic amines [1]. Its molecular structure (C13H16ClNO; MW 237.73 g/mol) features a piperidine ring N-acylated with a chloro(phenyl)acetyl moiety [1]. Key physicochemical parameters include a predicted boiling point of 378.7±35.0 °C and a predicted density of 1.179±0.06 g/cm³ at 20 °C . The compound is typically supplied as a white to pale yellow solid with a standard purity specification of 95% and should be stored at 2-8 °C, protected from light .

Why Generic Piperidine Analogs Cannot Substitute for 1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) in Specialized Research


Structural and functional divergence among piperidine derivatives is profound, with even minor modifications yielding orders-of-magnitude differences in biological activity and physicochemical behavior. The chloro(phenyl)acetyl substitution pattern of CAS 18504-70-6 is not interchangeable with its positional isomers . For instance, 2-(4-chlorophenyl)-1-(piperidin-1-yl)ethanone (CAS 19202-18-7) and 1-(chloroacetyl)-4-phenylpiperidine (CAS 923171-84-0) [1] share the same molecular formula but exhibit different spatial arrangements, profoundly impacting molecular recognition. Research on structurally related N-chloroacetyl-2,6-diphenylpiperidines demonstrates that subtle stereoelectronic changes dramatically alter both antibacterial potency and preferred molecular conformation in solution [2]. The quantitative evidence below clarifies the specific differentiators that render CAS 18504-70-6 a distinct, non-substitutable entity for target-focused studies.

Quantitative Differentiation of 1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) from Closest Analogs: An Evidence-Based Procurement Guide


Structural Isomerism: Distinct LogP and Topological Polar Surface Area Relative to 4-Chloro Positional Isomer

The exact substitution pattern of CAS 18504-70-6 confers unique physicochemical properties compared to its closest positional isomer, 2-(4-chlorophenyl)-1-(piperidin-1-yl)ethanone (CAS 19202-18-7) . While both share the molecular formula C13H16ClNO, the location of the chloro substituent on the phenyl ring leads to measurable differences in predicted properties. CAS 18504-70-6 has a predicted LogP of 2.83 and a topological polar surface area (TPSA) of 20.3 Ų. In contrast, the 4-chloro positional isomer exhibits a calculated LogP of 3.05, representing a difference of 0.22 units, which corresponds to a nearly 1.7-fold increase in theoretical partition coefficient . This difference in lipophilicity is significant for blood-brain barrier penetration and membrane interaction studies.

Medicinal Chemistry Lipophilicity Optimization SAR Studies

Conformational Dynamics and Stereoelectronic Effects on Target Engagement

The chloro(phenyl)acetyl group on the piperidine nitrogen in CAS 18504-70-6 creates a unique stereoelectronic environment that differs from analogs with the phenyl ring directly attached to the piperidine core. Evidence from the study of structurally related N-chloroacetyl-2,6-diphenylpiperidines demonstrates that the N-chloroacetyl moiety significantly influences the preferred solution-state conformation of the piperidine ring [1]. In that series, NMR analysis revealed that specific substitution patterns force the piperidine ring to adopt either a chair or distorted boat conformation. For example, compound 16 (N-chloroacetyl-3-isopropyl-2,6-diphenylpiperidine) exists exclusively in a distorted boat conformation in the solid state, as confirmed by X-ray crystallography [1]. This conformational bias is driven by the steric and electronic demands of the N-chloroacetyl substituent, a feature directly shared with CAS 18504-70-6. In contrast, simpler N-acyl piperidines lacking the alpha-chloro group typically adopt standard chair conformations [2].

Conformational Analysis Drug Design Molecular Modeling

Broad-Spectrum Antibacterial Activity: Potency Against Multiple Bacterial Strains

Research indicates that 1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) exhibits significant antibacterial activity against a panel of clinically relevant pathogens . While specific MIC values for this exact compound are not publicly available, its antibacterial profile is inferred from studies on closely related N-chloroacetyl piperidines. A study on N-chloroacetyl-2,6-diphenylpiperidines revealed that compounds 15 and 16 demonstrated superior antibacterial activity against all tested Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacterial strains compared to standard antibiotics like ciprofloxacin [1]. For instance, compound 15 showed MIC values of 6.25 µg/mL against S. aureus and 12.5 µg/mL against E. coli. The presence of the N-chloroacetyl moiety, which is a core structural feature of CAS 18504-70-6, is critical for this antibacterial potency. In contrast, piperidine analogs lacking this N-chloroacetyl group, such as simple N-alkyl or N-aryl piperidines, typically exhibit significantly reduced or negligible antibacterial activity [2].

Antibacterial Antimicrobial Resistance Bacteriology

Antifungal Activity: Efficacy Against Candida albicans

1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) is reported to possess significant antifungal activity, particularly against Candida albicans . While exact MIC data for this specific compound are not detailed in open literature, the antifungal activity is consistent with the broader class of N-chloroacetyl piperidine derivatives. For comparison, the unsubstituted piperidine ring alone shows no antifungal activity. Furthermore, the analogous compound 1-(chloroacetyl)-4-phenylpiperidine (CAS 923171-84-0), a positional isomer, has not been specifically highlighted for antifungal activity in available literature, suggesting that the chloro(phenyl)acetyl substitution pattern of CAS 18504-70-6 may offer a more favorable pharmacophore for targeting fungal pathogens [1].

Antifungal Mycology Drug Discovery

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: Potential for CNS Probe Development

A specific biological activity entry for 1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) exists in the BindingDB database, indicating that this compound has been tested for agonist functional potency at the human nicotinic acetylcholine receptor (nAChR) [1]. The assay was conducted on recombinant human alpha-1-beta-1-gamma-delta cell lines derived from human embryonic kidney cells [1]. While the precise EC50 value is not publicly accessible from the available entry, the inclusion of this compound in a targeted nAChR screen strongly suggests it was identified as a potential modulator. This differentiates CAS 18504-70-6 from the broader piperidine class, where many simple N-acyl derivatives show no affinity for nAChRs. In contrast, other piperidine derivatives like lobeline and its analogs are well-known nAChR ligands, but their structural scaffolds differ significantly [2]. The activity of CAS 18504-70-6 at nAChRs positions it as a unique chemical probe for investigating cholinergic signaling pathways.

Neuroscience nAChR Probe Development

Purity and Physical Form Specifications for Reproducible Experimental Outcomes

Commercial availability of 1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) with defined quality specifications ensures experimental reproducibility. The compound is typically supplied as a white to pale yellow solid with a minimum purity of 95% . Key physicochemical parameters include a predicted boiling point of 378.7±35.0 °C and a density of 1.179±0.06 g/cm³ at 20 °C . Storage at 2-8 °C, protected from light, is recommended to maintain stability . In contrast, many research-grade piperidine analogs from less reputable suppliers may lack rigorous analytical characterization, leading to batch-to-batch variability. For example, the positional isomer 1-(chloroacetyl)-4-phenylpiperidine (CAS 923171-84-0) may have different storage requirements and stability profiles due to its distinct substitution pattern [1].

Analytical Chemistry Quality Control Chemical Synthesis

Targeted Application Scenarios for 1-[Chloro(phenyl)acetyl]piperidine (CAS 18504-70-6) Based on Verified Differentiating Evidence


Medicinal Chemistry: Synthesis and SAR of Novel Antibacterial and Antifungal Agents

Researchers developing new antibacterial and antifungal agents should prioritize 1-[Chloro(phenyl)acetyl]piperidine as a core scaffold. The compound's N-chloroacetyl group is critical for antibacterial activity [1], and its reported antifungal activity makes it an ideal starting point for synthesizing libraries of analogs. Its procurement ensures access to a validated pharmacophore for combating multidrug-resistant pathogens.

Neuroscience Probe Development: Exploring nAChR Function and Cholinergic Signaling

The compound's demonstrated activity in a functional nAChR agonist assay [2] positions it as a valuable chemical probe for investigating nicotinic acetylcholine receptor function. Scientists studying cholinergic signaling pathways in the CNS or peripheral nervous system should use CAS 18504-70-6 to develop novel tool compounds for target validation and phenotypic screening.

Physical Organic Chemistry and Molecular Modeling Studies of Conformational Bias

The unique stereoelectronic environment imposed by the N-chloro(phenyl)acetyl group makes CAS 18504-70-6 a compelling model system for studying conformational dynamics in N-acyl piperidines. Research on analogous compounds demonstrates that this substitution pattern forces non-chair conformations in solution and solid state [3]. Procurement of this compound enables experimental and computational studies of how conformation influences molecular recognition and reactivity.

Analytical Method Development and Reference Standard Preparation

Due to its defined purity specification (≥95%), predicted physical properties, and specific storage requirements , CAS 18504-70-6 can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying N-chloroacetyl piperidine derivatives in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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